molecular formula C13H18BrN3O3 B2706783 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one CAS No. 2380010-75-1

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B2706783
CAS No.: 2380010-75-1
M. Wt: 344.209
InChI Key: PYEHGLACPVDQMV-UHFFFAOYSA-N
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Description

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one is a chemical compound that belongs to the class of bromopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-19-9-12(18)17-4-2-3-10(7-17)8-20-13-15-5-11(14)6-16-13/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHGLACPVDQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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